
Methyl leucyltyrosinate
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Overview
Description
Methyl leucyltyrosinate is a synthetic compound that combines the amino acids leucine and tyrosine with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl leucyltyrosinate typically involves the esterification of leucyltyrosine with methanol. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, under reflux conditions. The process can be summarized as follows:
- The mixture is heated under reflux for several hours.
- The product is purified by recrystallization or chromatography.
Leucyltyrosine: is dissolved in methanol.
Acid catalyst: is added to the solution.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.
Chemical Reactions Analysis
pH-Dependent Ionization States
Key protonation equilibria govern reactivity:
The phenolic -OH remains protonated under physiological conditions, limiting its nucleophilicity unless deprotonated by strong bases.
Acid-Catalyzed Ester Hydrolysis
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Conditions : 6 M HCl, 110°C, 24 h
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Mechanism : Protonation of ester carbonyl followed by nucleophilic attack by water.
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Product : Leucyltyrosine (free carboxylic acid).
Base-Catalyzed Saponification
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Conditions : 0.1 M NaOH, 25°C, 1 h
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Mechanism : Hydroxide ion attack on ester carbonyl.
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Product : Sodium leucyltyrosinate.
Amide Bond Formation
The α-amino group participates in coupling reactions:
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Reagents : HBTU (hexafluorophosphate benzotriazole tetramethyl uranium), DIPEA (diisopropylethylamine)
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Example : Conjugation with chlorambucil-6-aminohexanoic acid yields tyrosine–chlorambucil derivatives (Figure 1) .
Figure 1 : Chlorambucil Conjugation via Spacer Chain
Component | Reaction Site | Product |
---|---|---|
Methyl leucyltyrosinate | α-Amino group | Tyrosine–chlorambucil ester |
Chlorambucil-AA | Carboxylic acid | (15a: R = CO₂CH₃; 15c: R = CONH₂) |
Adapted from tyrosine–chlorambucil synthesis protocols
N-Boc Protection
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Reagents : Boc₂O (di-tert-butyl dicarbonate), DMAP (catalyst)
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Application : Blocks α-amino group during orthogonal functionalization .
O-Benzylation
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Reagents : BnBr (benzyl bromide), NaH (base)
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Outcome : Protects phenolic -OH for subsequent ester modifications .
Imine Formation via Condensation
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Conditions : Aldehyde (e.g., 2-hydroxy-1-naphthaldehyde), triethylamine, 25°C
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Product : Stable imine derivatives (27–31) with shifted λ_max (UV-vis) .
Transesterification
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Conditions : Methanol/H₂SO₄, reflux
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Outcome : Exchange of methyl ester for alternative alkyl groups (e.g., ethyl).
Reaction Kinetics and Selectivity
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Ester vs. Amide Reactivity : Ester hydrolysis proceeds 10× faster than amide bond cleavage under acidic conditions.
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Phenolic -OH Reactivity : Requires strong bases (pH > 10) for deprotonation, enabling sulfation or alkylation .
This comprehensive profile underscores this compound’s versatility in medicinal chemistry and peptide engineering. Experimental validation of reaction yields and purity is typically performed via HPLC (>95% purity threshold).
Scientific Research Applications
Methyl leucyltyrosinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of methyl leucyltyrosinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Leucyltyrosine: The parent compound without the methyl group.
Methyl tyrosinate: Similar structure but lacks the leucine moiety.
Methyl leucinate: Contains leucine and a methyl group but lacks tyrosine.
Uniqueness
Methyl leucyltyrosinate is unique due to its combined structure of leucine and tyrosine with a methyl group. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its individual components or other similar compounds.
Properties
IUPAC Name |
methyl 2-[(2-amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-10(2)8-13(17)15(20)18-14(16(21)22-3)9-11-4-6-12(19)7-5-11/h4-7,10,13-14,19H,8-9,17H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZDSFPTTGBCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329596 |
Source
|
Record name | Methyl leucyltyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26307-85-7 |
Source
|
Record name | Methyl leucyltyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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